Trisodium phosphate

概述

描述

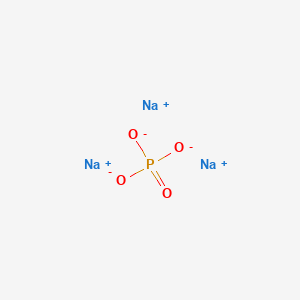

Trisodium phosphate is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, producing an alkaline solution. This compound is widely used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

准备方法

Synthetic Routes and Reaction Conditions

Trisodium phosphate is typically produced by the neutralization of phosphoric acid with sodium carbonate, which results in the formation of disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to produce this compound and water .

Industrial Production Methods

Raw Material Preparation: High-grade phosphate rock is crushed, ground, and screened to produce phosphate rock powder. High-quality soda ash is also prepared to ensure low impurity content.

Acid Digestion Reaction: Phosphate rock powder is reacted with sulfuric acid to produce phosphoric acid. The reaction conditions, such as the addition speed of sulfuric acid and reaction temperature, are carefully controlled.

Neutralization Reaction: The phosphoric acid is neutralized with soda ash to produce this compound. The pH value is controlled to ensure the quality and yield of this compound.

Post-Processing: The reaction solution is filtered to remove unreacted phosphate powder and impurities.

化学反应分析

Types of Reactions

Trisodium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding salts and water.

Precipitation: Reacts with calcium chloride to form calcium phosphate and sodium chloride.

Common Reagents and Conditions

Hydrochloric Acid: Reacts with this compound to produce phosphoric acid and sodium chloride.

Calcium Chloride: Reacts with this compound to produce calcium phosphate and sodium chloride.

Major Products Formed

Phosphoric Acid and Sodium Chloride: Formed when this compound reacts with hydrochloric acid.

Calcium Phosphate and Sodium Chloride: Formed when this compound reacts with calcium chloride.

科学研究应用

Food Industry Applications

TSP is widely utilized in the food industry for several purposes:

- Emulsification and Stabilization : TSP acts as an emulsifier, helping to maintain the texture and consistency of processed foods. It prevents the separation of ingredients, particularly in dairy products, processed meats, and baked goods .

- pH Regulation : It serves as a pH regulator, which is crucial for optimizing the taste and shelf life of food products. For example, TSP can help stabilize processed cheese products by interacting with milk proteins to promote emulsification .

- Shelf Life Extension : Research indicates that TSP treatment can significantly reduce microbial load in food products. A study demonstrated that dipping meat in TSP solutions reduced spoilage bacteria by up to 2 log cycles, extending the shelf life of treated products .

Table 1: TSP Concentration Effects on Microbial Reduction

| TSP Concentration (%) | Log Reduction in Bacteria |

|---|---|

| 0.1 | 0.5 |

| 0.25 | 1.0 |

| 0.5 | 1.5 |

| 0.625 | 2.0 |

| 1.0 | 2.5 |

Water Treatment

TSP plays a critical role in water treatment processes:

- Water Softening : TSP precipitates calcium and magnesium ions responsible for water hardness, thereby preventing scale formation in pipes and appliances .

- Boiler Maintenance : In boiler systems, TSP conditions feed water to prevent scale and corrosion, ensuring efficient operation and reducing maintenance costs .

Table 2: Benefits of TSP in Water Treatment

| Application | Benefit |

|---|---|

| Water Softening | Reduces hardness; prevents scale formation |

| Boiler Maintenance | Prevents corrosion; improves efficiency |

Cleaning Agent

TSP has been historically used as a powerful cleaning agent:

- Surface Preparation : In the paint industry, TSP is employed to clean surfaces before painting, effectively removing grease and mildew to ensure better adhesion of new paint .

- Detergency : Studies have shown that TSP effectively removes irreversibly adsorbed proteins from surfaces, enhancing cleaning efficiency .

Emerging Applications

Recent research has explored new applications for TSP:

- Nanotechnology : TSP is being investigated for its potential role in synthesizing nanomaterials and specialized coatings due to its chemical versatility .

- Food Preservation Technologies : Ongoing studies are examining TSP's effectiveness against pathogenic bacteria in poultry processing, highlighting its potential for improving food safety .

Case Study 1: Microbial Control in Poultry Processing

A study conducted on poultry showed that treating meat with TSP significantly reduced the presence of pathogens during refrigerated storage. The results indicated that TSP could provide a competitive advantage against spoilage organisms, thus enhancing food safety .

Case Study 2: Quality Improvement in Fruits

Research on apples treated with TSP revealed improvements in mitochondrial energy metabolism, suggesting potential benefits for fruit quality preservation during storage .

作用机制

The mechanism of action of trisodium phosphate is primarily based on its high alkalinity in solution (pH 12.1). This high pH can disrupt cell membranes and remove fat films, causing cells to leak intracellular fluid. It can also act as a surfactant, contributing to the elimination of bacteria not yet strongly adhered to surfaces .

相似化合物的比较

Similar Compounds

Tripotassium Phosphate: Similar in structure and function but contains potassium instead of sodium.

Triammonium Phosphate: Contains ammonium ions instead of sodium.

Trimagnesium Phosphate: Contains magnesium ions instead of sodium.

Monosodium Phosphate: Contains only one sodium ion and has different properties and uses.

Disodium Phosphate: Contains two sodium ions and has different properties and uses.

Uniqueness

Trisodium phosphate is unique due to its high solubility in water and its ability to produce a highly alkaline solution. This makes it particularly effective as a cleaning agent, degreaser, and stain remover. Its versatility and wide range of applications in various industries also set it apart from similar compounds .

生物活性

Trisodium phosphate (TSP) is an inorganic compound widely used in various industries, including food processing, cleaning, and as a food additive. Its biological activity has garnered attention due to its effects on microbial populations, cellular structures, and potential health benefits. This article examines the biological activity of TSP, focusing on its antimicrobial properties, effects on cell viability, and implications for human health.

Antimicrobial Properties

TSP exhibits significant antimicrobial activity, particularly against foodborne pathogens. A study investigated the effects of TSP on refrigerated beef carcass surfaces inoculated with antibiotic-resistant strains of Escherichia coli O157:H7 and other bacteria. The results showed that TSP treatments reduced initial aerobic plate counts (APC) by 1.3 to 2.0 log CFU/cm², effectively controlling the growth of pathogenic bacteria during storage .

Table 1: Efficacy of TSP Against Pathogens

| Treatment Type | Initial APC (log CFU/cm²) | Reduction After Treatment (log CFU/cm²) |

|---|---|---|

| Water (Control) | 5.6 | - |

| 12% TSP | 5.6 | 1.3 to 2.0 |

| Lactic Acid | 5.6 | 1.3 to 2.0 |

| Acetic Acid | 5.6 | 1.3 to 2.0 |

This data indicates that TSP is comparable in effectiveness to organic acids like lactic and acetic acids in controlling microbial populations on meat surfaces.

The biological activity of TSP is closely linked to its ability to alter the pH of its environment. Research has demonstrated that TSP can cause significant damage to bacterial cell membranes, particularly in Gram-negative bacteria such as Salmonella enteritidis. The treatment with TSP at high pH levels resulted in a loss of cell viability and membrane integrity, leading to the release of intracellular contents like DNA and proteins .

Case Study: Membrane Disruption by TSP

In a detailed study, Salmonella enteritidis was exposed to varying concentrations of TSP at different pH levels. The findings revealed:

- At pH 10.0: Significant reduction in cell viability observed within 20 minutes.

- At pH 7.0: No loss in bacterial survival was noted, indicating that the alkaline nature of TSP is essential for its antimicrobial efficacy.

This study illustrates that the effectiveness of TSP is directly correlated with the alkaline pH it induces in solution, which disrupts bacterial membranes and promotes cell death.

Health Implications

TSP also has implications for human health, particularly regarding exercise performance and nutrient absorption. Studies suggest that sodium phosphate supplementation may enhance cardiorespiratory efficiency during exercise under hypoxic conditions . Additionally, phosphorus—a key component of TSP—is vital for various physiological processes such as bone health and cellular repair.

Safety Profile

Despite its biological activity, TSP is generally regarded as safe when used appropriately. It has low acute toxicity, and ingestion of small amounts is unlikely to cause significant harm . However, excessive consumption can lead to gastrointestinal disturbances or electrolyte imbalances.

属性

IUPAC Name |

trisodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFMWSXOAZQYPI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3PO4, Na3O4P | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trisodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Sodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2035223 | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Relative density (water = 1): 2.5 | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium trihydrogen bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1583 °C | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。